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molecular formula C7H5ClO2 B032906 4-Chlorobenzoic Acid-d4 CAS No. 85577-25-9

4-Chlorobenzoic Acid-d4

Cat. No. B032906
M. Wt: 160.59 g/mol
InChI Key: XRHGYUZYPHTUJZ-RHQRLBAQSA-N
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Patent
US07119234B2

Procedure details

In a 100 gallon stainless steel reactor was charged pinacolone (154.5 kg, 94% pure, 1453 moles), methyltributylammonium chloride (1.09 kg, 75% aqueous solution, 3.47 moles) and water (2.23 kg) and the reactor contents were heated to 40° C. Melted p-chlorobenzaldehyde (109.1 kg, 97.5% pure, 757.1 moles) addition was then started at a rate of 1.82 kg/min (the complete addition therefore took 60 minutes). Ten minutes after the start of the addition of the aldehyde, NaOH (12.36 kg, 50 wt % aqueous solution, 154.5 moles) addition was started at a rate of 0.41 kg/min (the complete addition therefore took 30 minutes). After the addition of the aldehyde was complete, the reactor temperature was increased to 60° C. and heated at that temperature for 3 hours. At that point analysis of the reaction mixture by LC (after negecting the pinacolone and a small amount of p-chlorobenzoic acid formed by air oxidation of the p-chlorobenzaldehyde) indicated that the organic phase contained 96.3% Phenyl aldol and 0.3% unreacted p-chlorobenzaldehyde. The reaction mixture was neutralized with 36% aqueous hydrochloric acid till pH 8.0 and the phases were allowed to settle. The aqueous (lower) phase was discarded and the organic phase was subjected to distillation under reduced pressure to recover all the excess pinacolone. The residue (166.1 kg) was the product Phenyl aldol and was found to be 96.8% pure which translates to a yield of 95.4% based on p-chlorobenzaldehyde.
Quantity
154.5 kg
Type
reactant
Reaction Step One
Quantity
1.09 kg
Type
catalyst
Reaction Step One
Name
Quantity
2.23 kg
Type
solvent
Reaction Step One
Quantity
109.1 kg
Type
reactant
Reaction Step Two
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
12.36 kg
Type
reactant
Reaction Step Three
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
CC(=[O:7])C(C)(C)C.[Cl:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]=[O:14])=[CH:11][CH:10]=1.[OH-].[Na+]>[Cl-].C[N+](CCCC)(CCCC)CCCC.O>[Cl:8][C:9]1[CH:16]=[CH:15][C:12]([C:13]([OH:7])=[O:14])=[CH:11][CH:10]=1.[Cl:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]=[O:14])=[CH:11][CH:10]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
154.5 kg
Type
reactant
Smiles
CC(C(C)(C)C)=O
Name
Quantity
1.09 kg
Type
catalyst
Smiles
[Cl-].C[N+](CCCC)(CCCC)CCCC
Name
Quantity
2.23 kg
Type
solvent
Smiles
O
Step Two
Name
Quantity
109.1 kg
Type
reactant
Smiles
ClC1=CC=C(C=O)C=C1
Step Three
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
12.36 kg
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(C)(C)C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the complete addition
ADDITION
Type
ADDITION
Details
the complete addition
WAIT
Type
WAIT
Details
therefore took 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the reactor temperature was increased to 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
heated at that temperature for 3 hours
Duration
3 h

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
ClC1=CC=C(C(=O)O)C=C1
Name
Type
product
Smiles
ClC1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07119234B2

Procedure details

In a 100 gallon stainless steel reactor was charged pinacolone (154.5 kg, 94% pure, 1453 moles), methyltributylammonium chloride (1.09 kg, 75% aqueous solution, 3.47 moles) and water (2.23 kg) and the reactor contents were heated to 40° C. Melted p-chlorobenzaldehyde (109.1 kg, 97.5% pure, 757.1 moles) addition was then started at a rate of 1.82 kg/min (the complete addition therefore took 60 minutes). Ten minutes after the start of the addition of the aldehyde, NaOH (12.36 kg, 50 wt % aqueous solution, 154.5 moles) addition was started at a rate of 0.41 kg/min (the complete addition therefore took 30 minutes). After the addition of the aldehyde was complete, the reactor temperature was increased to 60° C. and heated at that temperature for 3 hours. At that point analysis of the reaction mixture by LC (after negecting the pinacolone and a small amount of p-chlorobenzoic acid formed by air oxidation of the p-chlorobenzaldehyde) indicated that the organic phase contained 96.3% Phenyl aldol and 0.3% unreacted p-chlorobenzaldehyde. The reaction mixture was neutralized with 36% aqueous hydrochloric acid till pH 8.0 and the phases were allowed to settle. The aqueous (lower) phase was discarded and the organic phase was subjected to distillation under reduced pressure to recover all the excess pinacolone. The residue (166.1 kg) was the product Phenyl aldol and was found to be 96.8% pure which translates to a yield of 95.4% based on p-chlorobenzaldehyde.
Quantity
154.5 kg
Type
reactant
Reaction Step One
Quantity
1.09 kg
Type
catalyst
Reaction Step One
Name
Quantity
2.23 kg
Type
solvent
Reaction Step One
Quantity
109.1 kg
Type
reactant
Reaction Step Two
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
12.36 kg
Type
reactant
Reaction Step Three
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
CC(=[O:7])C(C)(C)C.[Cl:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]=[O:14])=[CH:11][CH:10]=1.[OH-].[Na+]>[Cl-].C[N+](CCCC)(CCCC)CCCC.O>[Cl:8][C:9]1[CH:16]=[CH:15][C:12]([C:13]([OH:7])=[O:14])=[CH:11][CH:10]=1.[Cl:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]=[O:14])=[CH:11][CH:10]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
154.5 kg
Type
reactant
Smiles
CC(C(C)(C)C)=O
Name
Quantity
1.09 kg
Type
catalyst
Smiles
[Cl-].C[N+](CCCC)(CCCC)CCCC
Name
Quantity
2.23 kg
Type
solvent
Smiles
O
Step Two
Name
Quantity
109.1 kg
Type
reactant
Smiles
ClC1=CC=C(C=O)C=C1
Step Three
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
12.36 kg
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(C)(C)C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the complete addition
ADDITION
Type
ADDITION
Details
the complete addition
WAIT
Type
WAIT
Details
therefore took 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the reactor temperature was increased to 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
heated at that temperature for 3 hours
Duration
3 h

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
ClC1=CC=C(C(=O)O)C=C1
Name
Type
product
Smiles
ClC1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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